molecular formula C12H12N2O3 B5875812 4-cyanophenyl 4-morpholinecarboxylate

4-cyanophenyl 4-morpholinecarboxylate

Cat. No.: B5875812
M. Wt: 232.23 g/mol
InChI Key: QLDINGOHTJTIID-UHFFFAOYSA-N
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Description

4-cyanophenyl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPME and has a molecular formula of C14H14N2O3.

Scientific Research Applications

Reactions and Mechanism Studies

  • The compound participates in reactions forming 4-cyanophenol and 3-nitrophenol, with studies demonstrating mechanisms involving zwitterionic and anionic intermediates. Theoretical calculations reveal the influence of water molecules on reaction outcomes, showing a dependency on kinetic variables (Montecinos et al., 2017).

Synthesis of Key Intermediates

  • It acts as an intermediate in the synthesis of anticoagulant drugs like rivaroxaban. Various synthesis routes have been explored, highlighting its significance in pharmaceutical chemistry (Luo Lingyan et al., 2011).

Ionic Liquid and Material Science Applications

  • Morpholinium salts, derived from similar compounds, are studied for their physicochemical properties and biodegradability. These ionic liquids have moderate toxicity and potential applications in biomass solvents (Pernak et al., 2011).

Antibiotic Activity Modulation

  • Derivatives of morpholine, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial and modulating activity, suggesting potential in treating resistant strains of microorganisms (Oliveira et al., 2015).

Chemical Synthesis and Structural Analysis

  • Its derivatives are involved in complex chemical synthesis processes like intramolecular Thorpe-Ziegler cyclization, further expanding its utility in synthetic organic chemistry (Fathalla et al., 2002).

Thermolysis and Thermodynamic Studies

  • Research has been conducted on thermolysis reactions involving compounds like 4-cyanophenyl 4-nitrophenyl thionocarbonates with morpholine, providing insight into reaction mechanisms and product distributions (Baig et al., 1984).

Solubility and Physical Properties

  • Studies on the solubility of 4-(4-aminophenyl)-3-morpholinone in different solvents and temperature conditions have been conducted to understand its physical and thermodynamic properties (Yang et al., 2016).

Drug Development Applications

  • It's used in synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting its role in the development of antiviral drugs (Kauffman et al., 2000).

Safety and Hazards

The safety data sheet for a related compound, “4-(4-CYANOPHENYL)MORPHOLINE”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

(4-cyanophenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-9-10-1-3-11(4-2-10)17-12(15)14-5-7-16-8-6-14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDINGOHTJTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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